molecular formula C15H22N2O B259056 2-phenyl-N-[2-(piperidin-1-yl)ethyl]acetamide

2-phenyl-N-[2-(piperidin-1-yl)ethyl]acetamide

Cat. No.: B259056
M. Wt: 246.35 g/mol
InChI Key: XIAWWNGOBRCJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-[2-(piperidin-1-yl)ethyl]acetamide is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[2-(piperidin-1-yl)ethyl]acetamide typically involves the reaction of phenylacetic acid with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[2-(piperidin-1-yl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-phenyl-N-[2-(piperidin-1-yl)ethyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-[2-(piperidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. This interaction can lead to various physiological responses, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]acetamide
  • α-Methylfentanyl
  • β-Methylfentanyl

Uniqueness

2-phenyl-N-[2-(piperidin-1-yl)ethyl]acetamide is unique due to its specific structural features, such as the presence of both phenyl rings and the piperidine moiety. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

2-phenyl-N-(2-piperidin-1-ylethyl)acetamide

InChI

InChI=1S/C15H22N2O/c18-15(13-14-7-3-1-4-8-14)16-9-12-17-10-5-2-6-11-17/h1,3-4,7-8H,2,5-6,9-13H2,(H,16,18)

InChI Key

XIAWWNGOBRCJSH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCNC(=O)CC2=CC=CC=C2

Canonical SMILES

C1CCN(CC1)CCNC(=O)CC2=CC=CC=C2

Origin of Product

United States

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